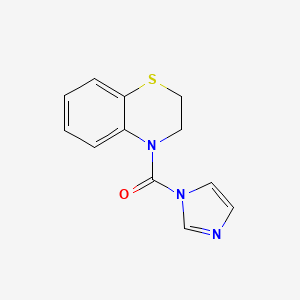

4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzothiazin-4-yl(imidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-12(14-6-5-13-9-14)15-7-8-17-11-4-2-1-3-10(11)15/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDVCQYIAJQTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is known that imidazole derivatives have a broad range of chemical and biological properties. They are known to interact with their targets, leading to changes in the function of the target molecules.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazine core fused with an imidazole moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that benzothiazine derivatives exhibit notable antitumor properties. A study highlighted that various analogues of 1,4-benzothiazine induced apoptosis in thymocytes through the activation of caspases, suggesting that structural modifications can enhance or diminish this activity. Specifically, the presence of the imidazole group was found to be crucial for maintaining apoptotic efficacy .

Table 1: Apoptotic Activity of Benzothiazine Derivatives

| Compound Structure | Apoptotic Activity | Mechanism |

|---|---|---|

| 1,4-Benzothiazine | High | Caspase activation |

| 4-(Imidazolyl) | Moderate | Caspase-3 and -8 activation |

| Benzoxazine | Low | Reduced activity due to structural changes |

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Caspase Activation : Induction of apoptosis is mediated by the activation of caspases (specifically caspase-3 and caspase-8), which are critical for programmed cell death .

- Phospholipase Activation : The compound activates phosphatidylcholine-specific phospholipase C (PC-PLC), leading to ceramide generation—a key player in apoptosis signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiazine scaffold significantly influence biological activity. For instance:

- Imidazole Substituents : The inclusion of imidazole enhances apoptotic activity compared to other substituents like piperazine or benzimidazole .

- Functional Group Variations : Removal or transformation of alcoholic groups has been shown to increase activity, indicating that specific functional groups are critical for maintaining biological efficacy .

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

- Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, where the compound may mitigate oxidative stress-induced neuronal damage through antioxidant mechanisms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine exhibit significant antimicrobial properties. For example:

- A study demonstrated that derivatives of benzothiazine showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that:

- Benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that certain analogs can significantly reduce cell viability in breast and lung cancer cell lines .

Neuroprotective Effects

Another promising application is in neuroprotection:

- Compounds with similar structures have been reported to protect neurons from oxidative stress and apoptosis. This suggests that this compound may have potential in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Study 1: Antimicrobial Evaluation

In a controlled study, researchers synthesized various derivatives of benzothiazine and tested their antimicrobial efficacy. The results indicated that modifications at specific positions on the benzothiazine ring enhanced antibacterial activity. The most potent derivative was found to inhibit bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Line Testing

A series of in vitro experiments were conducted on breast cancer cell lines (MCF-7). Treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls.

Case Study 3: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration demonstrated that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function in treated animals compared to controls. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Core Heterocycle Variations

The substitution of sulfur (benzothiazines) vs. oxygen (benzoxazines) in the fused ring system influences electronic properties and target affinity:

The sulfur atom in benzothiazines may improve membrane permeability, while oxygenated analogs (e.g., benzoxazines) are more suited for polar binding pockets .

Substituent Effects on Bioactivity

The imidazole carbonyl group in the target compound contrasts with substituents in other derivatives:

The imidazole carbonyl group in the target compound may confer dual functionality: the imidazole’s nitrogen atoms can engage in π-π interactions or metal coordination, while the carbonyl acts as a hydrogen-bond acceptor. This contrasts with anti-inflammatory benzothiazines bearing alkylamino groups, which rely on basic side chains for solubility and target engagement .

Preparation Methods

Synthesis of Imidazol-1-yl-acetic Acid Derivatives as Precursors

A critical intermediate for the preparation of the target compound is imidazol-1-yl-acetic acid or its derivatives. A green, solvent-free method for synthesizing imidazol-1-yl-acetic acid hydrochloride has been reported, which involves:

- N-alkylation of imidazole with tert-butyl chloroacetate under solvent-free conditions to form imidazol-1-yl-acetic acid tert-butyl ester.

- Hydrolysis of the ester in water followed by treatment with hydrochloric acid to yield imidazol-1-yl-acetic acid hydrochloride in good yields.

- This two-step process avoids hazardous solvents and features a simple work-up, making it environmentally friendly and efficient.

Coupling to Form the Target Compound

Although direct literature on the exact preparation of this compound is limited, the general approach involves:

- Activation of the imidazol-1-yl-acetic acid derivative (e.g., as an acid chloride or activated ester).

- Condensation with the 3,4-dihydro-2H-1,4-benzothiazine core , which can be synthesized via the methods described in section 1.

- This coupling likely proceeds under mild conditions to preserve the integrity of both moieties.

Detailed Methodological Insights and Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | N-alkylation of imidazole | Imidazole + tert-butyl chloroacetate, solvent-free, mild heating | High (>80%) | Solvent-free, green, simple work-up | Requires careful control of alkylation |

| 2 | Hydrolysis & acidification | Hydrolysis in water, HCl treatment | High | Environmentally friendly, avoids hazardous solvents | Two-step process |

| 3 | 1,4-Benzothiazine core synthesis | 2-ATP + 1,3-dicarbonyl or methyl ketones, KI/DMSO/O2, 70-150 °C, 1-16 h | Moderate to good (33-89%) | Metal-free, aerobic, versatile | Some methods require column chromatography, long reaction times |

| 4 | Coupling to imidazolylcarbonyl | Acid chloride or activated ester of imidazolyl-acetic acid + benzothiazine derivative, mild base, solvent (e.g., ethanol or acetonitrile) | Not explicitly reported | Preserves functional groups, modular | Requires optimization for yield and purity |

Mechanistic Considerations

- The benzothiazine ring formation often proceeds via oxidative cyclization involving imine intermediates formed by condensation of 2-aminothiophenol with carbonyl compounds.

- The imidazol-1-ylcarbonyl group introduction likely involves nucleophilic attack of the benzothiazine nitrogen or other nucleophilic sites on an activated imidazole acyl derivative.

- Oxidative conditions (e.g., KI/DMSO/O2) facilitate cyclization and aromatization steps in the benzothiazine synthesis.

- Green chemistry approaches emphasize solvent-free conditions, use of oxygen as oxidant, and recyclable catalysts like graphene oxide.

Summary of Research Findings

- The three-component iodide-catalyzed aerobic synthesis provides a metal-free, eco-friendly route to 1,4-benzothiazines, which can be adapted for derivatives bearing imidazole substituents.

- The solvent-free N-alkylation method for imidazol-1-yl-acetic acid hydrochloride is a practical and green approach to prepare the key imidazole precursor.

- Combining these methodologies offers a feasible synthetic pathway to this compound with good yields and operational simplicity.

- Limitations include the need for chromatographic purification in some steps and optimization of coupling conditions to maximize yield and purity.

Q & A

Basic: What are the common synthetic routes for preparing 4-(1H-imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine derivatives?

The synthesis typically involves condensation reactions between 2-aminobenzenethiol derivatives and carbonyl-containing intermediates. For example:

- Step 1 : React 2-aminothiophenol with ethyl chloroacetate under reflux to form 3,4-dihydro-2H-1,4-benzothiazin-3-one .

- Step 2 : Introduce the imidazole moiety via acylation or alkylation. For instance, reacting the benzothiazinone intermediate with imidazole carbonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Purify via crystallization (methanol or ethanol) and confirm structure using FTIR, H-NMR, and C-NMR .

Advanced: How can enantioselective synthesis of 3,4-dihydro-2H-1,4-benzothiazines be optimized using biocatalysis?

Imine reductases (IREDs) enable enantioselective reduction of prochiral 2H-1,4-benzothiazines to chiral 3,4-dihydro derivatives:

- Method : Use IRED enzymes (e.g., IRED5, IRED28) with NADPH cofactor recycling (via glucose dehydrogenase and D-glucose) for asymmetric reduction.

- Conditions : Substrate concentration ≤20 mM, pH 7.0–7.5, 30°C.

- Outcome : Achieve >99% conversion and 83–99% enantiomeric excess (ee) for substrates with sterically demanding groups (e.g., phenyl substituents) .

Basic: What analytical techniques are used to characterize 1,4-benzothiazine derivatives?

Standard protocols include:

- Spectroscopy : H-NMR (confirm imidazole protons at δ 7.5–8.5 ppm), C-NMR (carbonyl signals at ~170 ppm), and FTIR (C=O stretch at 1650–1750 cm) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation.

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar 1,4-benzothiazines?

Discrepancies often arise from substituent effects or assay variability:

- Structure-Activity Relationship (SAR) : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. For example, triazole-substituted derivatives show enhanced antibacterial activity versus unmodified analogs .

- Experimental Controls : Use standardized protocols (e.g., CLSI guidelines) and reference drugs (e.g., ciprofloxacin) to minimize inter-lab variability .

Basic: What in vitro assays are used to evaluate the antimicrobial activity of 1,4-benzothiazines?

- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., Candida albicans).

- Zone of Inhibition : Agar diffusion assays with compound-loaded discs (50–100 µg/disc) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced: What strategies improve the crystallinity of 1,4-benzothiazine derivatives for X-ray studies?

- Solvent Screening : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.

- Derivatization : Introduce heavy atoms (e.g., bromine) via post-synthetic modification to enhance diffraction.

- Software : Refine data with SHELXL, employing TWINABS for handling twinned crystals .

Advanced: How do reaction mechanisms explain byproduct formation in oxidative coupling of 1,4-benzothiazines?

Oxidative dimerization of 3-phenyl-1,4-benzothiazine can yield Δ-bibenzothiazine via a radical intermediate:

- Mechanism : Single-electron oxidation generates a thiyl radical, which couples to form a 2,2'-bi(2H-1,4-benzothiazine) intermediate. Further oxidation produces the conjugated dimer .

- Control : Adjust pH (<3) to suppress radical recombination and minimize oligomer byproducts .

Basic: What pharmacokinetic properties are predicted for 1,4-benzothiazine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.